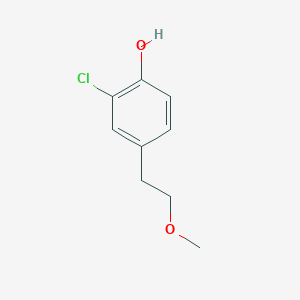

2-Chloro-4-(2-methoxyethyl)phenol

Descripción general

Descripción

2-Chloro-4-(2-methoxyethyl)phenol is an organic compound with the molecular formula C9H11ClO2. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the second position and a 2-methoxyethyl group at the fourth position of the phenol ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Mecanismo De Acción

Target of Action

It’s known that this compound can be used in the preparation of a methyl analog of metoprolol (mam) , a beta-blocker used to treat high blood pressure and chest pain. Beta-blockers work by blocking the effects of the hormone epinephrine, also known as adrenaline, on the heart. They do this by binding to beta receptors on the cells of the heart and blood vessels, blocking adrenaline from binding to these receptors. This slows down the heart rate and reduces the force at which blood is pumped around the body, reducing blood pressure.

Mode of Action

If we consider its use in the synthesis of mam , we can infer that it might interact with its targets in a similar way to beta-blockers. Beta-blockers block the binding of adrenaline to beta receptors, preventing the usual effects of adrenaline, such as increased heart rate and blood pressure.

Biochemical Pathways

Given its potential use in the synthesis of mam , it’s plausible that it could affect pathways related to the cardiovascular system, particularly those involving the regulation of heart rate and blood pressure.

Result of Action

Considering its potential use in the synthesis of mam , it’s plausible that it could have effects similar to those of beta-blockers, which include reduced heart rate and blood pressure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-4-(2-methoxyethyl)phenol can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ether with 4-bromonitrobenzene, followed by reduction and chlorination steps . Another method includes the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, which then undergoes methoxide-bromide exchange and subsequent reduction to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of hydrogenation catalysts and controlled reaction environments to achieve the desired product efficiently .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(2-methoxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine atom or modify the methoxyethyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated phenols or modified methoxyethyl derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2-Chloro-4-(2-methoxyethyl)phenol typically involves the chlorination of 4-(2-methoxyethyl)phenol. The compound can be synthesized through various methods, including:

- Chlorination Reaction : Chlorination of 4-(2-methoxyethyl)phenol using reagents such as thionyl chloride or phosphorus pentachloride.

- Electrophilic Aromatic Substitution : This method utilizes the reactivity of the aromatic ring to introduce chlorine at the para position relative to the methoxyethyl group.

The chemical structure can be represented as follows:

Pharmaceutical Applications

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the production of Metoprolol, a widely used beta-adrenergic blocker for treating hypertension and heart-related conditions. The compound serves as a precursor in the synthesis pathway, enhancing the efficiency and yield of Metoprolol production .

Biological Activities

Research has indicated that derivatives of this compound exhibit various biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against a range of bacteria and fungi, suggesting potential use as antifungal or antibacterial agents.

- Antioxidant Activity : Some studies indicate that phenolic compounds can act as antioxidants, providing protective effects against oxidative stress .

Agricultural Applications

In agriculture, this compound can be explored for its fungicidal properties. Similar phenolic compounds have been tested for their efficacy in controlling fungal pathogens in crops. This application could lead to the development of novel fungicides that are less harmful to the environment compared to traditional chemicals .

Case Study 1: Synthesis Efficiency

A study demonstrated a novel method for synthesizing 5-((4-(2-methoxyethyl)phenoxy)methyl-2-chloropyridine), which highlighted the utility of 4-(2-methoxyethyl)phenol derivatives in creating complex molecules with biological significance. The synthesis yielded approximately 60% efficiency under optimized conditions .

Case Study 2: Antimicrobial Testing

Research conducted on phenolic compounds similar to this compound revealed significant antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. These findings suggest that this compound could be further investigated for use in medical applications or as a preservative in food products .

Data Summary Table

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Methoxyethyl)phenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

2-Chloro-4-methylphenol: Contains a methyl group instead of a methoxyethyl group, affecting its solubility and reactivity.

2-Chloro-4-ethylphenol: Similar structure but with an ethyl group, leading to different physical and chemical properties.

Uniqueness

2-Chloro-4-(2-methoxyethyl)phenol is unique due to the presence of both a chlorine atom and a methoxyethyl group, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Actividad Biológica

2-Chloro-4-(2-methoxyethyl)phenol, also known by its CAS number 52076-13-8, is an organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of phenolic compounds, which are known for their diverse range of biological effects including antimicrobial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of this compound is C10H13ClO2. Its structure features a chloro group and a methoxyethyl substituent on a phenolic ring, which contributes to its reactivity and potential biological interactions.

Table 1: Comparison of Antimicrobial Activities of Phenolic Compounds

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Eugenol | Antifungal | 312 - 500 µg/mL |

| 2-Methoxy-4-vinylphenol | Antimicrobial | Varies by strain |

| This compound | Antimicrobial (hypothetical) | Not yet determined |

Cytotoxicity and Cancer Research

Preliminary studies suggest that phenolic compounds can exhibit cytotoxic effects against cancer cell lines. For instance, research on related compounds has demonstrated their ability to induce apoptosis in cancer cells. While direct evidence for the cytotoxicity of this compound is lacking, its structural characteristics suggest potential efficacy against cancer cells .

Table 2: Cytotoxic Effects of Related Phenolic Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Eugenol | MCF-7 | Not specified |

| 4-Allyl-2-methoxyphenol | MDA-MB-231 | Significant effect |

| This compound | Hypothetical effect | Not yet determined |

The mechanism by which phenolic compounds exert their biological effects often involves the modulation of cell signaling pathways and interactions with cellular targets. For example, they may inhibit enzymes involved in inflammation or microbial growth. Although specific mechanisms for this compound are not well-documented, its structural analogs suggest it may interact with similar pathways.

Case Studies

- Antifungal Activity : A study focused on the antifungal properties of eugenol reported significant inhibition of biofilm formation in azole-resistant Aspergillus fumigatus isolates. This suggests that structurally similar compounds might also possess antifungal properties worth investigating .

- Cytotoxicity in Cancer Research : Investigations into other methoxy-substituted phenols have shown promising results in inducing cell death in breast cancer cell lines. These findings highlight the potential for further research into the cytotoxic effects of this compound .

Propiedades

IUPAC Name |

2-chloro-4-(2-methoxyethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXITKOCHGVOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC(=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.